5-Benzyl-1,3-oxazolidin-2-one
Overview
Description
5-Benzyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones, which are heterocyclic compounds containing an oxazolidine ring. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of oxazolidinone derivatives often involves cyclization reactions and the use of various catalysts. For instance, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Another example is the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives, which undergoes a ring transformation to yield 4-benzamido-1-methyl(or phenyl)-1,2,4-triazolidine-3,5-dione derivatives .
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives can be confirmed using techniques such as single-crystal X-ray diffraction. For example, the structure of 2-aryl 5-hydroxy benzo[d]oxazoles was confirmed using this method . The crystal structures of various 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-one derivatives have also been determined, revealing different symmetries and weak intermolecular interactions .
Chemical Reactions Analysis
Oxazolidinones can participate in various chemical reactions. For instance, the formation of tetracyclic oxazolidinones from cycloadducts of benzylidene ketones with PTAD involves alcoholysis, aminolysis, and skeletal rearrangements . The biological function of 5-benzylidene-4-oxazolidinones includes the inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of oxazolidinones as bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinones are influenced by their molecular structure. For example, the title compound in features an approximately planar oxazolidin ring with peripheral benzyl and methyl methanesulfonate residues. In the crystal, N—H⋯O hydrogen bonds and C—H⋯O contacts lead to the formation of supramolecular chains. Similarly, in , weak intermolecular C—H⋯O and C—H⋯π interactions are observed in the crystal structure of the compound.
Scientific Research Applications
1. Inhibition and Biological Function
Δ-5 Desaturase Inhibition : The 1,3-oxazolidin-2-one scaffold, similar to 5-Benzyl-1,3-oxazolidin-2-one, was used in developing potent Δ-5 desaturase (D5D) inhibitors. These inhibitors have demonstrated significant in vivo activity in reducing the hepatic arachidonic acid/dihomo-γ-linolenic acid ratio in an atherosclerosis mouse model (Fujimoto et al., 2017).
Biofilm Inhibition in MRSA : Derivatives of 4-oxazolidinones, closely related to 5-Benzyl-1,3-oxazolidin-2-one, have been found to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). These compounds show significant potential as probes for studying bacterial biofilms (Edwards et al., 2017).
properties
IUPAC Name |
5-benzyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-11-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBSGOZFSFUDKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962668 | |
Record name | 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1,3-oxazolidin-2-one | |
CAS RN |
42746-49-6 | |
Record name | 2-Oxazolidinone, 5-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042746496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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